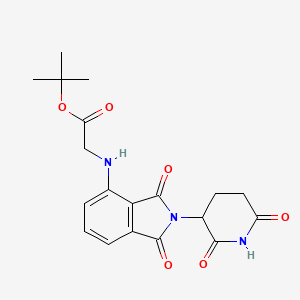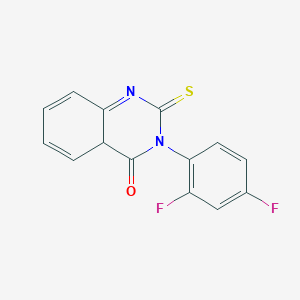
Sanguinarine (gluconate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sanguinarine (gluconate) is a benzophenanthridine alkaloid derived from plants such as Sanguinaria canadensis (bloodroot), Chelidonium majus (greater celandine), and others in the Papaveraceae family . It is known for its antimicrobial, anti-inflammatory, and anticancer properties . Sanguinarine (gluconate) has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sanguinarine (gluconate) can be synthesized through various chemical routes. One common method involves the extraction of sanguinarine from plant sources, followed by its conversion to the gluconate form. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate sanguinarine from plant material . The isolated sanguinarine is then reacted with gluconic acid under controlled conditions to form sanguinarine (gluconate) .
Industrial Production Methods
Industrial production of sanguinarine (gluconate) involves large-scale extraction from plant sources, followed by purification and conversion to the gluconate form. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Sanguinarine (gluconate) undergoes various chemical reactions, including:
Oxidation: Sanguinarine can be oxidized to form oxysanguinarine, which has different biological properties.
Reduction: Reduction of sanguinarine can lead to the formation of dihydrosanguinarine.
Substitution: Sanguinarine can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxysanguinarine.
Reduction: Dihydrosanguinarine.
Substitution: Various sanguinarine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sanguinarine (gluconate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer effects, particularly in lung cancer and other solid tumors.
Industry: Used in the production of antimicrobial agents and as a natural pesticide.
Mécanisme D'action
Sanguinarine (gluconate) exerts its effects through multiple mechanisms:
Antimicrobial Action: Inhibits the 2-ketogluconate pathway of glucose utilization in bacteria such as Pseudomonas aeruginosa, thereby interfering with bacterial metabolism and growth.
Anticancer Action: Regulates tumor-associated macrophages to prevent angiogenesis in lung cancer through the WNT/β-Catenin pathway.
Comparaison Avec Des Composés Similaires
Sanguinarine (gluconate) is part of a group of quaternary benzo[c]phenanthridine alkaloids (QBAs), which include other compounds such as chelerythrine, chelidonine, and berberine . Compared to these compounds, sanguinarine (gluconate) is unique in its ability to inhibit the 2-ketogluconate pathway and its potent anticancer properties .
List of Similar Compounds
- Chelerythrine
- Chelidonine
- Berberine
Propriétés
Formule moléculaire |
C26H25NO11 |
|---|---|
Poids moléculaire |
527.5 g/mol |
Nom IUPAC |
24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C20H14NO4.C6H12O7/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;7-1-2(8)3(9)4(10)5(11)6(12)13/h2-8H,9-10H2,1H3;2-5,7-11H,1H2,(H,12,13)/q+1;/p-1/t;2-,3-,4+,5-/m.1/s1 |
Clé InChI |
LUQSYLIFPGNCMW-IFWQJVLJSA-M |
SMILES isomérique |
C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O |
SMILES canonique |
C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one](/img/structure/B15136044.png)

![(3R)-N-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]-1-(6,7,8,9-tetrahydropurino[9,8-a]pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B15136055.png)
![cyclo[Arg-Cys(1)-Thr-Lys-Ser-Ile-Pro-Pro-Ile-Cys(1)-Phe-Pro-Asp-Gly]](/img/structure/B15136060.png)
![[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14E,16Z,18R,19S,22R,24R,25S,26R,28S,30S,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B15136076.png)


![4-methyl-3-[(4-methylphenyl)sulfonylamino]-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B15136085.png)






